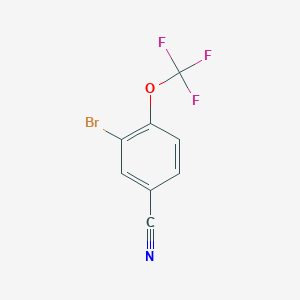

3-Bromo-4-(trifluoromethoxy)benzonitrile

Vue d'ensemble

Description

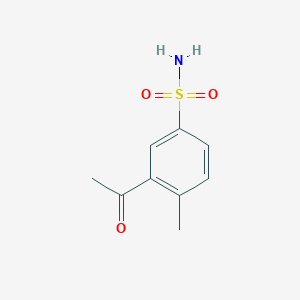

3-Bromo-4-(trifluoromethoxy)benzonitrile is a useful research compound. Its molecular formula is C8H3BrF3NO and its molecular weight is 266.01 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Synthesis and Reactivity :

- Schlosser and Castagnetti (2001) demonstrated the generation of 3-bromo-2-(trifluoromethoxy)phenyllithium, which serves as an intermediate in the synthesis of various organofluorine compounds. This research highlights the chemical reactivity and potential applications of 3-Bromo-4-(trifluoromethoxy)benzonitrile in organic synthesis (Schlosser & Castagnetti, 2001).

Vibrational Spectra Studies :

- Krishnakumar, Surumbarkuzhali, and Muthunatesan (2009) conducted vibrational spectral studies on 4-bromo benzonitrile, providing insights into the fundamental vibrational frequencies and intensities. This research is crucial for understanding the molecular characteristics and behavior of similar compounds (Krishnakumar, Surumbarkuzhali, & Muthunatesan, 2009).

Organofluorine Compound Synthesis :

- Research by Castagnetti and Schlosser (2001) again emphasized the role of this compound in synthesizing new organofluorine compounds. Their work highlights the versatility of trifluoromethoxyphenyllithiums as intermediates in organic synthesis (Castagnetti & Schlosser, 2001).

Application in High Voltage Lithium Ion Batteries :

- Huang et al. (2014) investigated the use of 4-(Trifluoromethyl)-benzonitrile as an electrolyte additive in high voltage lithium ion batteries. This application demonstrates the potential of this compound derivatives in enhancing the performance of energy storage devices (Huang et al., 2014).

Electrochemical Studies :

- Arias and Brillas (1985) explored the electrochemical oxidation of dibromoaniline derivatives, shedding light on the electrochemical properties of benzonitrile compounds. This research is relevant to understanding the electrochemical behavior of this compound (Arias & Brillas, 1985).

Safety and Hazards

The compound is considered hazardous. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) .

Propriétés

IUPAC Name |

3-bromo-4-(trifluoromethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrF3NO/c9-6-3-5(4-13)1-2-7(6)14-8(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAKWODPBBWZVMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)Br)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50596261 | |

| Record name | 3-Bromo-4-(trifluoromethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50596261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191602-89-8 | |

| Record name | 3-Bromo-4-(trifluoromethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50596261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo-4-chlorothieno[3,2-c]pyridine](/img/structure/B1289618.png)

![Tert-butyl 7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B1289645.png)

![9-Boc-7-oxa-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B1289646.png)